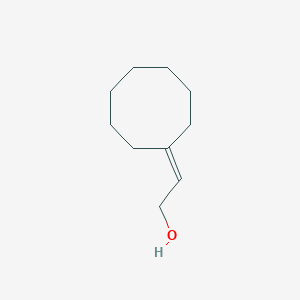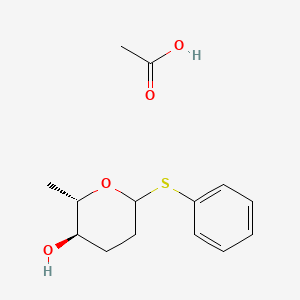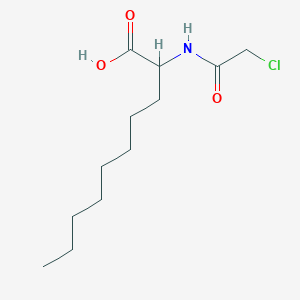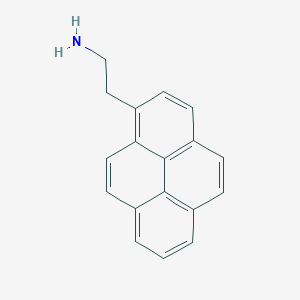![molecular formula C8H22N4O2 B12560891 N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine CAS No. 183731-40-0](/img/structure/B12560891.png)
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine is a polyamine compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of aminooxy groups attached to a butane-1,4-diamine backbone, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino groups of butane-1,4-diamine attack the chloroethylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The aminooxy groups can be oxidized to form oximes.
Reduction: The compound can be reduced to form primary amines.
Substitution: The aminooxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminooxy derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine involves its interaction with specific molecular targets. The aminooxy groups can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity. This compound may also interact with nucleic acids, affecting their stability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spermine: A naturally occurring polyamine involved in cellular metabolism.
Spermidine: Another polyamine with roles in cellular growth and differentiation.
Putrescine: A precursor to spermidine and spermine, involved in polyamine biosynthesis.
Uniqueness
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine is unique due to the presence of aminooxy groups, which impart distinct chemical reactivity compared to other polyamines. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
183731-40-0 |
|---|---|
Molekularformel |
C8H22N4O2 |
Molekulargewicht |
206.29 g/mol |
IUPAC-Name |
O-[2-[4-aminobutyl(2-aminooxyethyl)amino]ethyl]hydroxylamine |
InChI |
InChI=1S/C8H22N4O2/c9-3-1-2-4-12(5-7-13-10)6-8-14-11/h1-11H2 |
InChI-Schlüssel |
IUNZLWUIKVSIDN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN(CCON)CCON)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)

![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)


![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)



![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)
